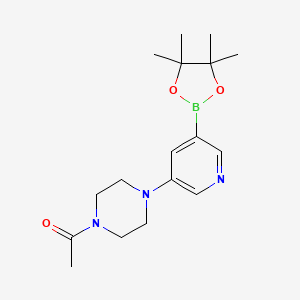

![molecular formula C8H5BrN2O2 B599209 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1222175-20-3](/img/structure/B599209.png)

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Übersicht

Beschreibung

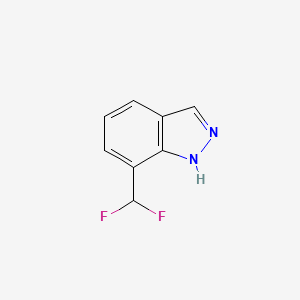

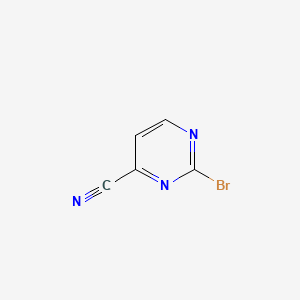

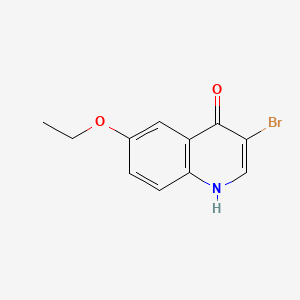

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 . It is used as a CRHR2 antagonist to treat or prevent disorders in which CRHR1 and/or CRHR2 are involved .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid consists of a pyrrolo[2,3-b]pyridine core with a bromine atom at the 5-position and a carboxylic acid group at the 2-position .Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm3, a boiling point of 311.3±22.0 °C at 760 mmHg, and a flash point of 142.1±22.3 °C . It has a molar refractivity of 44.3±0.3 cm3 and a molar volume of 111.3±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmaceuticals. Its bromine atom can be substituted through palladium-catalyzed coupling reactions, making it a versatile intermediate for constructing complex molecules. For instance, it can be used to develop kinase inhibitors, which are crucial in cancer treatment as they can inhibit the growth of cancer cells by blocking certain enzymes .

Material Science

In material science, this compound’s derivatives can be used to create organic semiconductors. These semiconductors are essential for developing organic light-emitting diodes (OLEDs), which are used in display and lighting technologies due to their efficient light emission .

Agricultural Chemistry

The compound’s derivatives can act as intermediates in creating agrochemicals. For example, they can be used to synthesize herbicides and pesticides that target specific enzymes in pests, thus protecting crops without harming beneficial insects or the environment .

Biochemistry Research

In biochemistry, this compound can be used to study enzyme-substrate interactions. By attaching different functional groups, researchers can observe how the compound interacts with various enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors .

Neuroscience

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be modified to study neurotransmitter receptors in the brain. This research can lead to the development of new treatments for neurological disorders such as Alzheimer’s disease and Parkinson’s disease .

Chemical Synthesis

This compound is a key starting material in the synthesis of heterocyclic compounds. Heterocycles are found in many drugs and are essential for creating molecules with specific biological activities .

Environmental Science

Derivatives of this compound can be used as fluorescent probes for detecting environmental pollutants. Their ability to bind selectively to certain chemicals makes them useful in monitoring water and soil quality .

Analytical Chemistry

In analytical chemistry, this compound can be used to develop new chromatographic methods. It can serve as a standard for calibrating instruments or as a reagent to detect specific substances in complex mixtures .

Wirkmechanismus

Target of Action

A structurally similar compound, methyl 5-bromo-7-azaindole-2-carboxylate, has been reported to act as an antagonist for crhr1 and/or crhr2 . These receptors play a crucial role in stress response, and their antagonism can be beneficial in treating disorders where these receptors are involved .

Mode of Action

If it shares a similar mechanism with its structural analog, it might bind to CRHR1 and/or CRHR2 receptors, inhibiting their activity .

Biochemical Pathways

If it acts similarly to its analog, it could influence the pathways involving CRHR1 and/or CRHR2, potentially affecting the body’s stress response .

Result of Action

If it acts similarly to its analog, it could potentially reduce the activity of CRHR1 and/or CRHR2, thereby modulating the body’s stress response .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRNTDOWZRUIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=NC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679155 | |

| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

CAS RN |

1222175-20-3 | |

| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

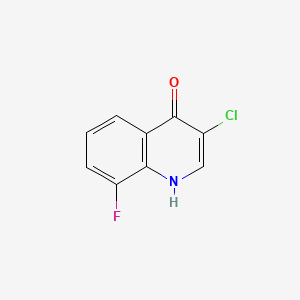

![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)